N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
Description
Structural Significance of 4,5-Dimethyl-1,3-Thiazole Moiety in Bioactive Molecules
The 4,5-dimethyl-1,3-thiazole subunit is a structurally optimized variant of the thiazole ring. Its methyl substituents at positions 4 and 5 enhance molecular stability and bioavailability through two key mechanisms:
- Hydrophobic Interactions : The methyl groups increase lipophilicity, enabling penetration of lipid-rich bacterial membranes and cellular barriers. For instance, derivatives with 4,5-dimethyl substitution exhibit improved activity against Gram-negative bacteria like Pseudomonas aeruginosa by disrupting membrane integrity.
- Electron-Donating Effects : Methyl groups act as electron donors, stabilizing the thiazole ring’s aromaticity and modulating its reactivity. This property is critical in metal chelation, as seen in compounds targeting magnesium-dependent enzymes.
A comparative analysis of thiazole derivatives reveals that 4,5-dimethyl substitution consistently enhances potency. For example, 4,5-dimethylthiazole (HMDB0032976) demonstrates a balanced logP value of 1.43, indicative of optimal amphiphilicity for cellular uptake. Similarly, its polar surface area (12.89 Ų) aligns with bioavailability criteria for central nervous system drugs.
Table 1 : Key Physicochemical Properties of 4,5-Dimethyl-1,3-Thiazole Derivatives
Rationale for Pyrrole-Thiazole Hybrid Architectures in Drug Discovery
Hybrid molecules combining pyrrole and thiazole motifs leverage complementary pharmacological activities. The pyrrole-thiazole framework in the target compound is designed to:
- Broaden Target Specificity : Pyrrole’s nitrogen-rich structure enables hydrogen bonding with polar residues (e.g., lysine or aspartate), while the thiazole moiety engages in hydrophobic interactions with nonpolar pockets. This dual-binding capability is exemplified in reverse transcriptase inhibitors, where thiazole derivatives interact with hydrophobic allosteric sites, and pyrrole components chelate magnesium ions at catalytic sites.
- Enhance Metabolic Stability : The conjugated system formed by pyrrole-thiazole hybridization resists oxidative degradation. For instance, 2,4-dimethylthiazole-pyrrole hybrids exhibit prolonged half-lives in hepatic microsomal assays compared to non-hybrid analogs.
- Enable Multi-Target Engagement : Hybrid architectures can simultaneously inhibit structurally distinct enzymes. A 2021 study demonstrated that pyrrole-thiazole conjugates inhibit both bacterial DNA gyrase and fungal lanosterol demethylase, achieving synergistic antimicrobial effects.
Synthetic Strategies :
- Thiosemicarbazone Cyclization : Reacting pyrrole-2-carbaldehyde thiosemicarbazones with α-halo ketones or esters yields thiazolidin-4-one or dihydrothiazole intermediates, which are further functionalized.
- Cross-Coupling Reactions : Palladium-catalyzed coupling links preformed pyrrole and thiazole subunits, preserving stereochemical integrity.
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-9-10(2)24-17(19-9)15-14(23)8-21(16(15)18)13-6-4-12(5-7-13)20-11(3)22/h4-7,18,23H,8H2,1-3H3,(H,20,22) |
InChI Key |
LPWIEUXIXNNAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)NC(=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4,5-dimethylthiazole ring is synthesized via the Hantzsch method, involving cyclocondensation of α-chloroketones with thioamides:
Procedure :
-
Reactants : Chloroacetone (1.0 equiv) and thioacetamide (1.05 equiv) are refluxed in ethanol (40 mL) with catalytic HCl (0.1 equiv) for 6 hours.
-
Workup : The mixture is cooled, filtered, and recrystallized from dioxane to yield 4,5-dimethylthiazole (78% yield).
-
Oxidation : The thiazole is oxidized to the aldehyde using MnO₂ in DCM at 0°C (62% yield).
Synthesis of 4-(4-Acetamidophenyl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrole
Paal-Knorr Pyrrole Synthesis
The pyrrolidine core is constructed via a modified Paal-Knorr reaction between a γ-diketone and an amine:
Procedure :
-
Reactants : 4-Aminoacetophenone (1.0 equiv) and acetylacetone (1.2 equiv) are heated in glacial acetic acid (50 mL) at 80°C for 12 hours.
-
Workup : The solution is neutralized with NaHCO₃, extracted with EtOAc, and purified via silica chromatography to yield the pyrrolidine intermediate (65% yield).
Coupling of Thiazole and Pyrrolidine Intermediates
Cyclocondensation Strategy
The aldehyde group of Intermediate A reacts with the amine group of Intermediate B under acidic conditions:
Procedure :
Suzuki-Miyaura Cross-Coupling (Alternative Route)
For analogs with aromatic substituents, palladium-catalyzed coupling is employed:
Procedure :
-
Reactants : A boronate ester derivative of the thiazole (1.2 equiv) and brominated pyrrolidine (1.0 equiv) are combined in toluene/EtOH (2:1, 15 mL).
-
Conditions : 2 M Na₂CO₃ (3 equiv) and Pd(PPh₃)₄ (5 mol%) are added under N₂. The mixture is stirred at 80°C for 6 hours.
-
Workup : Extracted with EtOAc, dried over MgSO₄, and purified via flash chromatography (48% yield).
Functional Group Modifications
Acetylation of the Aromatic Amine
The para-aminophenyl group is acetylated using acetic anhydride:
Procedure :
-
Reactants : The amine intermediate (1.0 equiv) is stirred with acetic anhydride (1.5 equiv) and triethylamine (2.0 equiv) in DCM (20 mL) at 25°C for 4 hours.
-
Workup : Washed with water, dried, and concentrated to yield the acetamide (89% yield).
Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux, 8h | 55 | 98.2 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 6h | 48 | 97.5 |
| Acetylation | Ac₂O, Et₃N, DCM, 25°C, 4h | 89 | 99.1 |
The cyclocondensation route offers higher yields for the core structure, while Suzuki coupling is preferable for introducing diverse aryl groups.
Challenges and Solutions
Chemical Reactions Analysis
Thiazole acetamide can participate in various chemical reactions:
Electrophilic Substitution:
Nucleophilic Substitution:
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves several steps that typically include the formation of thiazole and pyrrole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and other tumor types. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various derivatives of thiazole compounds, this compound was tested for its antibacterial and antifungal activity using standard methods. Results indicated a notable zone of inhibition against tested pathogens .
- Anticancer Research : A study focused on the anticancer properties of thiazole derivatives highlighted the effectiveness of N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-y]phenyl}acetamide against several cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner .
Mechanism of Action
The precise mechanism by which thiazole acetamide exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogues
Key Comparisons :
Hydrogen-Bonding Capacity: The target compound’s hydroxy and imino groups enable robust hydrogen-bond donor/acceptor interactions, contrasting with the thiadiazole analogue , which lacks polar substituents. This difference likely impacts solubility and crystal packing, as evidenced by graph set analyses . The fluorophenyl analogue incorporates a fluorine atom, enhancing electronegativity but lacking the hydroxy group, reducing hydrogen-bond donor capacity.
Electronic and Steric Effects: The 4,5-dimethylthiazole in the target compound provides electron-donating methyl groups, stabilizing the aromatic system. In contrast, the thiazolidinone in introduces a ketone group, increasing electrophilicity.
Molecular Weight and Lipophilicity :
- The diphenyl groups in increase hydrophobicity (clogP estimated >3.5) relative to the target compound (clogP ~2.8), likely affecting bioavailability.
- The fluorophenyl analogue has the highest molecular weight (463.52) due to its extended conjugated system, which may reduce solubility despite fluorine’s polarity-enhancing effects.
Computational and Experimental Insights
- Electron Localization Function (ELF) Analysis: Multiwfn software simulations suggest the target compound’s hydroxyimino group exhibits strong electron localization (ELF >0.85), correlating with its hydrogen-bond donor strength. Analogues like show lower ELF values (~0.65) at their thiadiazole nitrogen, indicating weaker polarization.
- Crystallographic Stability: SHELX-refined structures reveal the target compound forms a 3D hydrogen-bond network (R-factor <5%), whereas bulkier analogues like exhibit disordered packing due to steric hindrance from the piperidino-sulfonyl group.
Biological Activity
N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC 31.25 µg/mL | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies. Thiazole derivatives have been associated with cytotoxic effects against different cancer cell lines. The following table summarizes findings related to its antitumor activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 1.61 ± 1.92 | |
| NUGC-3 (gastric cancer) | 1.98 ± 1.22 | |
| SK-Hep-1 (liver cancer) | Moderate to good activity |
The biological activity of this compound may involve several mechanisms:
- Inhibition of CDK9 : Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcription of anti-apoptotic proteins like Mcl-1 .
- Interaction with DNA : The presence of the thiazole ring enhances the compound's ability to intercalate with DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the mitochondrial pathway .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a thiazole derivative similar to this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, a series of thiazole compounds were synthesized and tested against various bacterial strains. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group coupling. Key steps include:
- Reacting thiocarbamoyl precursors (e.g., 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide) with maleimide derivatives under reflux conditions in acetic acid to form the thiazole-pyrrole core .
- Microwave-assisted cyclization using catalysts like fly-ash:PTS or zeolites to enhance reaction efficiency and reduce side products .
- Final purification via recrystallization (ethanol) or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
A combination of spectroscopic and spectrometric methods is essential:
- FT-IR : Identifies functional groups (e.g., hydroxy, imino) via characteristic absorptions (e.g., 3200–3500 cm⁻¹ for N-H stretches) .
- NMR : ¹H and ¹³C NMR resolve tautomeric equilibria (e.g., amine-imine forms) and confirm regiochemistry. For example, δ 13.30 ppm (s, NH) and δ 11.20 ppm (brs, NH) indicate tautomeric coexistence .
- LCMS/HRMS : Validates molecular weight and detects intermediates .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities often arise from incomplete cyclization or side reactions (e.g., over-oxidation). Mitigation strategies include:
Q. How is initial biological activity assessed for this compound?
Preliminary assays focus on:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
- Antimicrobial screening : Agar diffusion tests for zones of inhibition against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can tautomerism impact structural characterization, and what methods resolve it?
Tautomeric equilibria (e.g., amine-imine forms) complicate NMR interpretation. Solutions include:
- Variable-temperature NMR : Observing coalescence of signals at elevated temperatures to identify dynamic tautomerism .
- X-ray crystallography : Definitive structural assignment, as demonstrated for related pyrazole-acetamide derivatives .
- Integration ratios : Quantifying tautomer populations (e.g., 50:50 amine:imine ratio via ¹H NMR peak areas) .
Q. What strategies optimize microwave-assisted synthesis for higher yields?
Key parameters include:
Q. How can computational methods streamline reaction design and mechanistic studies?
The ICReDD approach integrates quantum chemistry and data science:
- Reaction path searches : Density Functional Theory (DFT) predicts intermediates and transition states .
- Machine learning : Correlates experimental parameters (e.g., solvent, catalyst) with yields to optimize conditions .
- In silico docking : Screens bioactivity by modeling interactions with target proteins (e.g., kinases) .
Q. How are structure-activity relationships (SAR) investigated for analogs?
SAR studies involve:
- Core modifications : Replacing thiazole with oxadiazole or triazole to assess potency changes .
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on phenyl rings to enhance antiproliferative activity .
- Bioisosteric replacement : Swapping acetamide with hydroxyacetamide to improve solubility .
Q. What advanced techniques resolve contradictions in spectroscopic data?
Discrepancies (e.g., unexpected splitting in NMR) are addressed via:
- 2D NMR (COSY, NOESY) : Elucidates coupling networks and spatial proximities .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments .
- Synchrotron XRD : High-resolution crystallography resolves ambiguous bond orders .
Q. How is regioselectivity controlled during cyclization steps?
Regioselectivity depends on:
- Steric effects : Bulky substituents (e.g., 4-methylphenyl) direct cyclization to less hindered positions .
- Electronic effects : Electron-deficient maleimides favor nucleophilic attack at specific carbonyl positions .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) stabilize transition states to favor desired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
